![molecular formula C12H14F3O5P B13092689 [2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester CAS No. 1398504-07-8](/img/structure/B13092689.png)
[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester
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Overview
Description
[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester: is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, a phenoxy group, and a phosphonic acid ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester typically involves multi-step organic reactions One common approach is the reaction of 2-trifluoromethylphenol with an appropriate alkylating agent to introduce the propyl group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester involves its interaction with specific molecular targets. The trifluoromethyl and phenoxy groups may interact with enzymes or receptors, leading to biochemical effects. The phosphonic acid ester group can also play a role in binding to biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Compared to similar compounds, [2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Biological Activity
[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester is a phosphonic acid derivative notable for its unique structural features, including a trifluoromethylphenoxy group and a dimethyl ester moiety. This compound belongs to a class of organophosphorus compounds, which are recognized for their diverse biological activities and applications in agriculture and pharmaceuticals. The trifluoromethyl group enhances lipophilicity, potentially increasing the biological activity of the compound.
- Molecular Formula: C₁₂H₁₄F₃O₅P
- Molecular Weight: 326.21 g/mol
- CAS Number: 54094-19-8
- Density: 1.36 g/cm³ at 20 °C
- Boiling Point: 378.6 °C at 760 mmHg
- Flash Point: 182.8 °C
The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through enzyme inhibition mechanisms. Compounds with similar structures have shown significant effects on metabolic pathways, making them valuable in therapeutic applications.
Biological Activity Overview
Research indicates that This compound exhibits several biological activities:
- Enzyme Inhibition: The phosphonic acid core is significant for its role in inhibiting enzymes involved in metabolic processes.
- Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various microbial strains, suggesting potential applications in antibiotic development.
- Herbicidal Properties: The structural characteristics of the compound indicate possible herbicidal activity, akin to other phosphonate derivatives like glyphosate.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Phosphonic Acid Derivative | Enzyme Inhibition |
Glyphosate | Phosphonate | Herbicide |
Fosfomycin | Phosphonic Acid | Antibiotic |
Aminomethylphosphonic Acid | Phosphonate | Metabolite/Herbicide |
This table illustrates how structural variations influence biological activity and application potential, situating This compound within a broader context.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of phosphonic acid derivatives, revealing that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that This compound could exhibit comparable effects. -
Enzyme Interaction Studies:
Interaction studies using techniques such as surface plasmon resonance (SPR) have been employed to assess the binding affinity of phosphonic acids to target enzymes. Preliminary results indicate that this compound may effectively inhibit key metabolic enzymes, enhancing its potential therapeutic applications. -
Agricultural Applications:
Research into herbicidal properties has shown that phosphonate derivatives can disrupt plant growth regulation pathways. The presence of the trifluoromethyl group in this compound may enhance its efficacy as a herbicide, warranting further investigation into its application in agricultural settings.
Properties
CAS No. |
1398504-07-8 |
---|---|
Molecular Formula |
C12H14F3O5P |
Molecular Weight |
326.20 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-[2-(trifluoromethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C12H14F3O5P/c1-18-21(17,19-2)8-9(16)7-20-11-6-4-3-5-10(11)12(13,14)15/h3-6H,7-8H2,1-2H3 |
InChI Key |
LOBSNKBFIHDTTJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=CC=C1C(F)(F)F)OC |
Origin of Product |
United States |
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